molecular formula C12H14O3 B2781533 rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans CAS No. 1969287-70-4

rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans

Cat. No.: B2781533
CAS No.: 1969287-70-4
M. Wt: 206.241
InChI Key: PLTXACXZZGZCLU-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Pharmacology in Acute Promyelocytic Leukemia

All-trans retinoic acid induces leukemic cell differentiation and complete remission in a significant proportion of patients with acute promyelocytic leukemia (APL). Despite the high remission rates, relapses occur, often associated with resistance to further treatment. RA's pharmacology was examined in patients with APL, noting its metabolization and the effects of long-term administration on plasma levels, which may influence treatment outcomes and resistance mechanisms (Muindi et al., 1992).

Enhanced Chemotherapy Efficacy in Non-Small-Cell Lung Cancer

The combination of cisplatin, paclitaxel, and all-trans retinoic acid (ATRA) was evaluated in patients with advanced non-small-cell lung cancer (NSCLC), showing an increase in response rate and progression-free survival. This suggests that ATRA may enhance the efficacy of chemotherapy in NSCLC, highlighting its potential role in treating various cancer types (Arrieta et al., 2010).

Pharmacokinetics and Tolerance in Solid Tumors

A phase I trial investigated all-trans-RA's maximum-tolerated dose and pharmacokinetics in patients with solid tumors other than leukemia. The study identified dose-limiting toxicities and observed no major objective tumor responses, providing a basis for future studies on optimizing RA administration schedules (Lee et al., 1993).

Combination Therapy in Acute Promyelocytic Leukemia

Combining all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) for remission/maintenance therapy in acute promyelocytic leukemia (APL) was found to be more effective than mono-therapy with either drug. This combination resulted in higher complete remission rates and better disease-free survival, indicating a synergistic effect that could apply to related compounds in similar clinical contexts (Shen et al., 2004).

Modulation of Drug Metabolism

A study on the clinical pharmacology of all-trans RA in cancer patients explored mechanisms of acquired resistance and evaluated the potential of ketoconazole, an inhibitor of cytochrome-P450 oxidative enzymes, to reverse this resistance. The findings suggest that cytochrome-P450 plays a significant role in all-trans RA metabolism, which could be crucial for understanding the metabolism and resistance mechanisms of structurally related compounds (Rigas et al., 1993).

Properties

IUPAC Name

(2R,3R)-2-phenyloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXACXZZGZCLU-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.